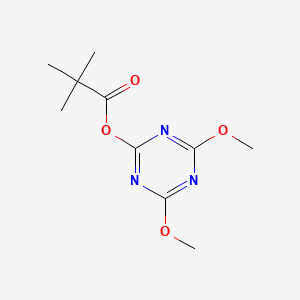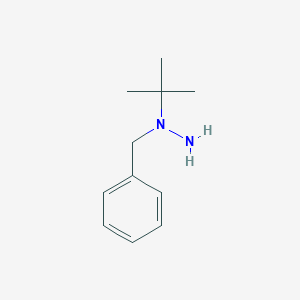
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is an organic compound that belongs to the triazine family. This compound is known for its role in various chemical reactions, particularly in the synthesis of amides and esters. It is widely used in organic chemistry due to its effectiveness as a coupling reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is typically synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction occurs spontaneously to form the quaternary ammonium chloride salt of the compound . The reaction is usually carried out in tetrahydrofuran as the solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk and stored under dry inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:
Condensation Reactions: It is used to condense carboxylic acids and amines to form amides.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols.
Formation of Weinreb Amides: It converts carboxylic acids to Weinreb amides in protic solvents.
Common Reagents and Conditions
The compound is commonly used with reagents such as carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like tetrahydrofuran, methanol, or water. The reaction conditions are generally mild, often performed at room temperature and under atmospheric pressure .
Major Products Formed
The major products formed from these reactions include amides, esters, and Weinreb amides. These products are valuable intermediates in organic synthesis and are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate involves the activation of carboxylic acids. The carboxylic acid reacts with the compound to form an active ester, which then undergoes nucleophilic attack by an amine, alcohol, or other nucleophile. This results in the formation of the corresponding amide, ester, or other carboxylic derivative . The by-product of the reaction is 4,6-dimethoxy-1,3,5-triazin-2-ol .
Comparison with Similar Compounds
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is often compared with other coupling reagents such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used for similar applications but less efficient in some cases.
N,N’-Dicyclohexylcarbodiimide (DCC): Another common coupling reagent but can cause side reactions and is less stable.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Used for amide bond formation but requires additional reagents for activation.
The uniqueness of this compound lies in its high efficiency, mild reaction conditions, and versatility in forming various carboxylic derivatives .
Properties
| 91889-76-8 | |
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(4,6-dimethoxy-1,3,5-triazin-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)6(14)17-9-12-7(15-4)11-8(13-9)16-5/h1-5H3 |
InChI Key |
HBGGPCYFWMJIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=NC(=NC(=N1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/no-structure.png)
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)



![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)


